REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=O)[CH:9]=2)[NH:4][C:3]1=[O:14].S(Cl)(Cl)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=1.ClCCl>CN(C)C=O.O>[CH3:15][C:2]1([CH3:1])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([NH:28][C:25]3[CH:26]=[CH:27][C:22]([O:21][CH3:20])=[CH:23][CH:24]=3)=[O:13])[CH:9]=2)[NH:4][C:3]1=[O:14]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(=O)O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was removed under a vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was used without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 20 ml
|
Type
|
ADDITION
|
Details
|
dichloromethane and added dropwise to a solution of 2.5 g
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were evaporated under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum at 100° C
|
Type
|
CUSTOM
|
Details
|
There was obtained 1.9 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(=O)NC1=CC=C(C=C1)OC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |